molecular formula C13H18N2O2 B6144081 2-(2-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one CAS No. 194943-66-3

2-(2-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one

Cat. No.: B6144081
CAS No.: 194943-66-3
M. Wt: 234.29 g/mol
InChI Key: UXKYJJYUAGLHIO-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of 2-methoxybenzaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include:

    Condensation Reaction: This involves the condensation of 2-methoxybenzaldehyde with piperazine under reflux conditions in an organic solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures (around 80-100°C) for several hours.

    Catalytic Hydrogenation: In some cases, catalytic hydrogenation may be used to reduce the intermediate imine formed during the condensation reaction to the desired product. This can be achieved using hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Common industrial methods include:

    Batch Reactors: These are commonly used for the synthesis of small to medium quantities of the compound. The reaction is carried out in a single vessel, and the product is isolated and purified after the reaction is complete.

    Continuous Flow Reactors: These are used for large-scale production and offer advantages such as improved reaction control, higher yields, and reduced reaction times. The reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halides (e.g., bromine, chlorine) in the presence of a base such as sodium hydroxide (NaOH), nucleophiles (e.g., amines, thiols) in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. It is also used in the study of enzyme inhibition and receptor binding.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and antipsychotic agent. It is also studied for its potential use in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials, including polymers and coatings. It is also used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: The compound can bind to various receptors in the body, including serotonin, dopamine, and adrenergic receptors. This binding can modulate the activity of these receptors and influence various physiological processes.

    Inhibit Enzymes: The compound can inhibit the activity of certain enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). This inhibition can affect the levels of neurotransmitters in the brain and influence mood, cognition, and behavior.

    Modulate Ion Channels: The compound can modulate the activity of ion channels, including calcium and potassium channels. This modulation can affect the excitability of neurons and influence the transmission of nerve impulses.

Comparison with Similar Compounds

2-(2-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one can be compared with other similar compounds, including:

    2-(2-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one: This compound has a chlorine atom instead of a methoxy group on the phenyl ring. It may exhibit different pharmacological properties and reactivity.

    2-(2-hydroxyphenyl)-1-(piperazin-1-yl)ethan-1-one: This compound has a hydroxyl group instead of a methoxy group on the phenyl ring. It may have different solubility and reactivity.

    2-(2-nitrophenyl)-1-(piperazin-1-yl)ethan-1-one: This compound has a nitro group instead of a methoxy group on the phenyl ring. It may exhibit different electronic properties and reactivity.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-piperazin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-5-3-2-4-11(12)10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKYJJYUAGLHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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